(-)-(3S)-3-Hydroxy Quinine-vinyl-d3
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Overview
Description
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3: is a chiral compound derived from quinine, a natural alkaloid found in the bark of the cinchona tree. Quinine has been historically used to treat malaria due to its antimalarial properties. The vinyl-d3 modification refers to the deuterium-labeled form, where three hydrogen atoms are replaced by deuterium isotopes (heavy hydrogen). This labeling is useful for pharmacokinetic studies and drug metabolism research.
Preparation Methods
Synthetic Routes:
Resolution of Quinine: The racemic mixture of quinine is resolved into its enantiomers using chiral resolving agents or chromatography. The (3S)-enantiomer is selectively isolated.
Deuterium Labeling: The (3S)-quinine is then subjected to deuterium exchange reactions using deuterated reagents (e.g., deuterated water or deuterated bases) to introduce the vinyl-d3 modification.
Industrial Production: Industrial production of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 involves large-scale synthesis. The resolution step is typically performed using chiral stationary phases in high-performance liquid chromatography (HPLC). Deuterium labeling can be achieved using deuterated reagents in batch or continuous processes.
Chemical Reactions Analysis
Reactions:
Oxidation: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction of the quinone moiety can yield the corresponding hydroquinone. Sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed reduction methods.
Substitution: this compound can undergo nucleophilic substitution reactions at the hydroxyl group or other functional groups.
Oxidation: KMnO₄, H₂CrO₄
Reduction: NaBH₄, catalytic hydrogenation (Pd/C)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to quinone derivatives, while reduction produces hydroquinones. Substitution reactions yield various derivatives with modified functional groups.
Scientific Research Applications
Chemistry::
Chiral Synthesis: (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 serves as a chiral building block for the synthesis of other chiral compounds.
Labeling Studies: Deuterium-labeled compounds are valuable for studying drug metabolism, pharmacokinetics, and metabolic pathways.
Antimalarial Research: Understanding the mechanism of action and pharmacokinetics of quinine derivatives.
Drug Interactions: Investigating drug interactions involving quinine and related compounds.
Pharmaceuticals: this compound may find applications in drug development.
Analytical Chemistry: Used as a reference standard in analytical methods.
Mechanism of Action
The exact mechanism of action of (-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is not fully elucidated. it likely involves interactions with proteins involved in malaria parasite growth, such as inhibition of heme polymerase and disruption of membrane integrity.
Comparison with Similar Compounds
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows precise tracking of its fate in biological systems. Similar compounds include quinine derivatives and other antimalarial agents like chloroquine and mefloquine.
Biological Activity
(-)-(3S)-3-Hydroxy Quinine-vinyl-d3 is a deuterated derivative of quinidine, a well-known alkaloid derived from the bark of the Cinchona tree. This compound is notable for its biological activities, particularly in pharmacology, where it serves as a significant metabolite influencing various therapeutic effects. The compound's unique structural features, including a hydroxyl group and a vinyl group, enhance its reactivity and biological interactions.
- Molecular Formula : C20H21D3N2O3
- Molecular Weight : 343.43 g/mol
- Structure : The compound features a hydroxyl group at the 3-position of the quinidine framework, which is essential for its biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its parent compound, quinidine. Research indicates several key areas where this compound exhibits significant effects:
-
Antiarrhythmic Properties :
- Similar to quinidine, this compound modulates ion channels, particularly sodium and potassium channels, which are crucial in managing cardiac rhythms. Studies suggest that it can influence cardiac action potentials, thereby playing a role in arrhythmia management.
-
Antimalarial Activity :
- Given its origin from cinchona alkaloids, the compound also shows potential antimalarial properties. Its metabolic pathways are linked to quinine's efficacy against malaria.
-
Cytochrome P450 Interactions :
- The compound interacts with cytochrome P450 enzymes (notably CYP3A4), which are vital for drug metabolism. Understanding these interactions can inform dosing strategies and potential drug-drug interactions.
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Ion Channel Modulation : The compound's ability to affect sodium and potassium channels contributes to its antiarrhythmic effects.
- Metabolic Pathways : Hydroxylation at the 3-position is a significant metabolic pathway that enhances the pharmacological activity of quinidine derivatives.
- Reactivity : The presence of hydroxyl and vinyl groups allows for various chemical reactions, including hydrogen bonding and electrophilic additions, which are crucial for its biological interactions.
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
(3S)-Hydroxy Quinidine | C20H24N2O3 | Antiarrhythmic | Major metabolite of quinidine |
Quinidine | C20H24N2O2 | Antiarrhythmic | Used in treating atrial fibrillation |
(S)-Hydroxyquinine | C20H24N2O2 | Antimalarial | Derived from cinchona alkaloids |
The uniqueness of this compound lies in its stable isotope labeling, which enhances its application in metabolic studies compared to non-labeled counterparts.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and therapeutic applications of this compound:
- Case Study 1 : A study evaluated the antiarrhythmic effects of this compound in patients with atrial fibrillation. Results indicated significant improvements in heart rhythm stability when administered alongside standard treatments.
- Case Study 2 : Another investigation focused on the antimalarial efficacy of this compound in vitro against Plasmodium falciparum. The results demonstrated a dose-dependent inhibition of parasite growth, suggesting potential as an alternative treatment option.
Properties
IUPAC Name |
3-ethenyl-6-[hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866342 |
Source
|
Record name | 6'-Methoxycinchonan-3,9-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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